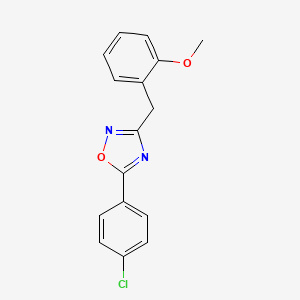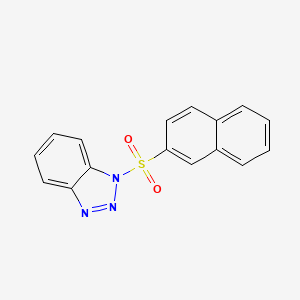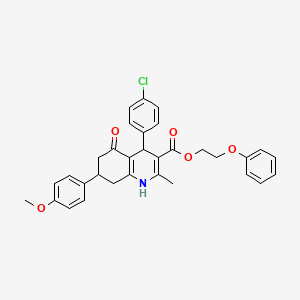
5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Scientific Research Applications
5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in scientific research. One of the major areas of research is its anticancer activity. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its anticancer activity, this compound has also been investigated for its antimicrobial and anti-inflammatory properties. Studies have shown that this compound exhibits significant activity against various bacterial and fungal strains, as well as anti-inflammatory effects in animal models.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects by inducing apoptosis, a process of programmed cell death. It is also believed to inhibit the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. Studies have shown that this compound can induce oxidative stress, which leads to the activation of various signaling pathways that regulate cell growth and survival. It has also been shown to modulate the expression of certain genes that are involved in cancer progression.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole in lab experiments is its potent anticancer activity. This compound can be used as a lead compound for the development of novel anticancer agents. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the research on 5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole. One of the areas of interest is the development of novel analogs with improved anticancer activity and solubility. Another area of research is the investigation of the potential synergistic effects of this compound with other anticancer agents. Additionally, the use of this compound in combination with other therapies, such as radiotherapy and immunotherapy, is also an area of interest.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. Its potent anticancer activity, antimicrobial and anti-inflammatory properties, and mechanism of action make it an attractive candidate for further investigation. However, more research is needed to fully understand its biochemical and physiological effects and to develop novel analogs with improved properties.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole can be achieved by various methods. One of the commonly used methods involves the reaction of 4-chlorobenzohydrazide with 2-methoxybenzyl bromide in the presence of a base. The resulting intermediate is then treated with cyanogen bromide to yield the final product.
properties
IUPAC Name |
5-(4-chlorophenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-5-3-2-4-12(14)10-15-18-16(21-19-15)11-6-8-13(17)9-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFLMLGFWFUGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzoyl-11-(4-tert-butylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5006593.png)
![11-methyl-4-(2-nitrobenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5006611.png)
![ethyl 4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5006616.png)
![2-ethyl-6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5006617.png)


![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5006642.png)
![6-methoxy-N-[3-(4-morpholinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5006649.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5006659.png)

![N-cyclopropyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5006672.png)

![6-ethyl-1,5-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine succinate](/img/structure/B5006690.png)
![N-(3-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B5006694.png)